molecular formula C23H17ClN2O2 B8702772 5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine CAS No. 917363-82-7

5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine

Cat. No. B8702772
M. Wt: 388.8 g/mol
InChI Key: QUTZVTVGHDJDRW-UHFFFAOYSA-N
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Patent
US08008317B2

Procedure details

A suspension of 5-chloro-2-(4-[1,3]dioxolan-2-yl-phenyl)-3-phenyl-[1,6]naphthyridine (3-3, 5.2 g, 13.4 mmol) and anhydrous hydrazine (5 mL) in anhydrous 1,4-dioxane (15 mL) was heated at 100° C. in a microwave reactor for 5 min. The reaction mixture was cooled, concentrated and dried with toluene azotropically to give the title compound as a solid. LRMS m/z (M+1) Calcd: 385.2. Found 385.3.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:6]([C:12]1[CH:17]=[CH:16][C:15]([CH:18]3[O:22][CH2:21][CH2:20][O:19]3)=[CH:14][CH:13]=1)=[N:7]2.[NH2:29][NH2:30]>O1CCOCC1>[O:22]1[CH2:21][CH2:20][O:19][CH:18]1[C:15]1[CH:16]=[CH:17][C:12]([C:6]2[C:5]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:4][C:3]3[C:8](=[CH:9][CH:10]=[N:11][C:2]=3[NH:29][NH2:30])[N:7]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC1=C2C=C(C(=NC2=CC=N1)C1=CC=C(C=C1)C1OCCO1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
NN
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with toluene azotropically

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=CC=C(C=C1)C1=NC2=CC=NC(=C2C=C1C1=CC=CC=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.